molecular formula C24H26ClN3 B3264217 4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine CAS No. 3882-62-0

4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine

Cat. No. B3264217
CAS RN: 3882-62-0
M. Wt: 391.9 g/mol
InChI Key: KVOXPERCCCORPX-UHFFFAOYSA-N
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Description

4-Benzhydryl-N-(4-chlorobenzyl)piperazin-1-amine is an organic compound with the linear formula C24H24ClN3 . It has a molecular weight of 389.932 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is based on a piperazine core, with benzhydryl and chlorobenzyl groups attached . The presence of these groups can significantly influence the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented in the available resources. It has a molecular weight of 389.932 .

Safety and Hazards

This compound is considered an experimental teratogen and has been associated with reproductive effects . When heated to decomposition, it emits very toxic fumes of NOx and Cl .

properties

IUPAC Name

4-benzhydryl-N-[(4-chlorophenyl)methyl]piperazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3/c25-23-13-11-20(12-14-23)19-26-28-17-15-27(16-18-28)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24,26H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOXPERCCCORPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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